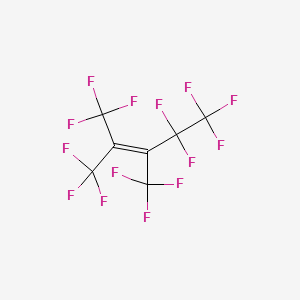![molecular formula C12H33Si3Ti B14609825 Titanium(3+) tris[(trimethylsilyl)methanide] CAS No. 60820-01-1](/img/structure/B14609825.png)
Titanium(3+) tris[(trimethylsilyl)methanide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(3+) tris[(trimethylsilyl)methanide] is a chemical compound that features a titanium ion in the +3 oxidation state coordinated with three tris(trimethylsilyl)methanide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(3+) tris[(trimethylsilyl)methanide] typically involves the reaction of titanium(III) chloride with tris(trimethylsilyl)methyllithium. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line to prevent oxidation. The general reaction can be represented as follows:
TiCl3+3LiC(SiMe3)3→Ti[C(SiMe3)3]3+3LiCl
The reaction is usually performed in a non-polar solvent such as toluene or hexane, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for Titanium(3+) tris[(trimethylsilyl)methanide] are not well-documented, likely due to the specialized nature of the compound and its primary use in research settings. the principles of large-scale synthesis would involve similar reaction conditions with appropriate scaling and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Titanium(3+) tris[(trimethylsilyl)methanide] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the tris(trimethylsilyl)methanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(II) species .
Aplicaciones Científicas De Investigación
Titanium(3+) tris[(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other titanium complexes and as a catalyst
Propiedades
Número CAS |
60820-01-1 |
|---|---|
Fórmula molecular |
C12H33Si3Ti |
Peso molecular |
309.51 g/mol |
Nombre IUPAC |
methanidyl(trimethyl)silane;titanium(3+) |
InChI |
InChI=1S/3C4H11Si.Ti/c3*1-5(2,3)4;/h3*1H2,2-4H3;/q3*-1;+3 |
Clave InChI |
CDMRZWYIAHDVKH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)









